(Chromane-4-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chromane-4-carbonyl)glycine is a compound that combines the structural features of chromane and glycine. Chromane, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. Glycine is the simplest amino acid with a single hydrogen atom as its side chain. The combination of these two structures results in a compound with potential biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chromane-4-carbonyl)glycine typically involves the condensation of chromane-4-carboxylic acid with glycine. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxyl group of chromane-4-carboxylic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Chromane-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The chromane moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the chromane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated chromane derivatives.
Scientific Research Applications
(Chromane-4-carbonyl)glycine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Chromane-4-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The chromane moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the glycine moiety can interact with neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chromone derivatives: Compounds with a similar chromane structure but with a double bond between C-2 and C-3.
Flavanones: Compounds with a similar chromane structure but with a hydroxyl group at C-3.
Isoflavones: Compounds with a similar chromane structure but with a different substitution pattern on the benzene ring.
Uniqueness
(Chromane-4-carbonyl)glycine is unique due to the presence of both the chromane and glycine moieties, which confer distinct chemical and biological properties. The combination of these two structures allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromene-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)7-13-12(16)9-5-6-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
InChI Key |
RUFLOFAOERHHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.